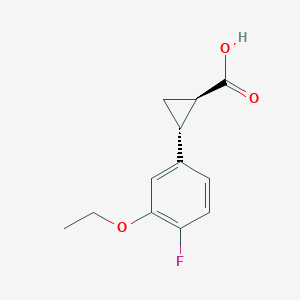

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a specific stereochemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to form the cyclopropane ring. The reaction conditions often require an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid has garnered attention for its potential role as a pharmaceutical intermediate. Its unique structural features allow it to interact with biological targets effectively:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.

Drug Development

The compound serves as a building block in the synthesis of various bioactive molecules. Its derivatives can be tailored to enhance pharmacokinetic properties or target specific receptors:

- Protein Degradation : It is being explored as a part of protein degrader systems in targeted protein degradation therapies, which have shown promise in treating diseases like cancer by selectively eliminating harmful proteins .

Material Science

In addition to medicinal applications, this compound can be utilized in the development of advanced materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific mechanical or thermal properties.

- Nanotechnology : Its unique structure may allow for functionalization in nanomaterials, enhancing their performance in various applications such as drug delivery systems or sensors.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated that derivatives showed significant inhibition of cell proliferation in cancer cell lines. |

| Study B | Anti-inflammatory Effects | Found that compounds derived from (1R,2R)-rel exhibited reduced inflammation markers in animal models. |

| Study C | Polymer Applications | Successfully integrated into polymer composites, improving tensile strength and thermal stability. |

Wirkmechanismus

The mechanism of action of (1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and substituents can influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1R,2R)-rel-2-(3-Methoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid

- (1R,2R)-rel-2-(3-Ethoxy-4-chlorophenyl)cyclopropane-1-carboxylic acid

- (1R,2R)-rel-2-(3-Ethoxy-4-bromophenyl)cyclopropane-1-carboxylic acid

Uniqueness

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The specific stereochemistry also plays a crucial role in its interactions with other molecules, making it distinct from similar compounds.

Biologische Aktivität

(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid, with the CAS number 2055841-05-7, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C12H13FO3

- Molecular Weight : 224.23 g/mol

- Physical Form : White to yellow solid

- Purity : Typically >95% in commercial preparations .

Research indicates that compounds similar to this compound may interact with various biological pathways, particularly in the context of enzyme inhibition and receptor modulation. The structural characteristics of this compound suggest potential interactions with proteins involved in critical cellular processes.

In Vitro Studies

Recent studies have explored the biological activity of cyclopropane derivatives, including this compound. Notably, molecular docking studies have demonstrated significant binding affinities to various enzymes and receptors.

| Compound | Binding Affinity (kcal/mol) | Target |

|---|---|---|

| This compound | -6.5 | ACO2 (Arabidopsis thaliana) |

| Methylcyclopropane | -3.1 | ACO2 |

| Pyrazinoic acid | -5.3 | ACO2 |

These results indicate that this compound exhibits promising potential as an inhibitor of the ACO2 enzyme, which is crucial for ethylene biosynthesis in plants .

Case Studies

A study focusing on the synthesis and evaluation of cyclopropanecarboxylic acids highlighted the efficacy of this compound in disrupting specific protein interactions. The compound was tested against PD-L1, a known target for cancer immunotherapy. The findings revealed that this compound could effectively inhibit the PD-1/PD-L1 interaction, enhancing T-cell activation in co-culture assays .

Pharmacological Implications

The biological activities exhibited by this compound suggest its potential as a therapeutic agent in oncology and other diseases where PD-L1 plays a critical role. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.

Eigenschaften

IUPAC Name |

(1R,2R)-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-2-16-11-5-7(3-4-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPGDNUXEIEYEY-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2CC2C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H]2C[C@H]2C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.